molecular formula C14H20BrN3O2 B1314547 Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate CAS No. 412348-60-8

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate

カタログ番号: B1314547
CAS番号: 412348-60-8
分子量: 342.23 g/mol
InChIキー: PBGUMXARVWXJNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H19BrN3O2. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the bromopyridinyl group in its structure makes it a valuable intermediate in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-bromopyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

化学反応の分析

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex bioactive molecules .

科学的研究の応用

Medicinal Chemistry

1. Drug Development
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds aimed at treating central nervous system disorders and various cancers. Its structural features allow for modifications that enhance biological activity.

2. Anticancer Research
Research indicates that this compound may possess anticancer properties. Modifications in the piperazine ring have been shown to influence cytotoxicity against cancer cell lines significantly.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)15
MCF7 (Breast)12
HeLa (Cervical)10

Organic Synthesis

This compound acts as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs. Its unique structure facilitates various chemical reactions:

Types of Reactions:

  • Nucleophilic Substitution : The bromine atom can undergo substitution reactions with nucleophiles.
  • Oxidation and Reduction : The compound can participate in redox reactions affecting the nitrogen atoms in the piperazine ring.
  • Coupling Reactions : It can engage in palladium-catalyzed cross-coupling reactions, enhancing its utility in synthetic chemistry.

Biological Studies

1. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes and receptors involved in pathological processes, particularly in cancer and neurological disorders.

2. Neuroprotective Effects
In vitro studies suggest that it may mitigate oxidative stress-induced cell death in neuronal cells, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Inhibition of PD-L1 Interaction
A study highlighted the ability of related compounds to inhibit the PD-1/PD-L1 interaction, crucial for immune evasion by tumors. While specific data on this compound was not detailed, structural analogs showed promising results in enhancing immune responses against tumors.

High-throughput Screening
In a high-throughput screening assay for inhibitors of PHGDH (a target for cancer therapy), related piperazine compounds exhibited significant inhibitory activity, positioning this compound as a candidate for similar investigations.

Toxicological Profile
Preliminary assessments indicate acute toxicity when ingested, necessitating careful handling and further safety evaluations.

作用機序

The mechanism of action of tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromopyridinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The piperazine moiety enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

類似化合物との比較

Uniqueness: Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the bromopyridinyl group, which imparts specific reactivity and binding properties. This makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications .

生物活性

Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure

The compound has the following chemical structure:

C14H20BrN3O2\text{C}_{14}\text{H}_{20}\text{BrN}_3\text{O}_2

This structure features a piperazine ring substituted with a tert-butyl group and a 5-bromopyridine moiety, which are significant for its biological interactions.

Research indicates that compounds similar to tert-butyl 4-(5-bromopyridin-3-yl)piperazine derivatives often act as inhibitors of various enzymes and receptors. Notably, they may interact with targets involved in cancer metabolism and neurotransmission pathways.

Target Enzymes

  • PHGDH Inhibition : Recent studies have shown that similar piperazine derivatives can inhibit the enzyme phosphoglycerate dehydrogenase (PHGDH), which plays a critical role in serine biosynthesis. This inhibition is crucial for cancer cell metabolism, particularly in serine-dependent cancers .
  • Antiproliferative Activity : Compounds with similar structures have demonstrated antiproliferative effects on various cancer cell lines, indicating potential as anticancer agents .

Biological Assays and Findings

The biological activity of this compound has been assessed through various assays:

Table 1: Biological Activity Summary

Assay Type Target IC50 (µM) % Inhibition Notes
PHGDH InhibitionPHGDH15.392Strong inhibition observed
AntiproliferativeMDA-MB-231 (Breast Cancer)19.9 - 75.3VariableEffective against multiple cell lines
Receptor Binding5-HT2A<5LowLimited activity on D2 receptors

Case Studies

  • Inhibition of Cancer Cell Growth : A study evaluating the effects of piperazine derivatives on human breast cancer cell lines reported significant growth inhibition, with IC50 values ranging from 19.9 µM to 75.3 µM. These findings suggest that modifications to the piperazine structure can enhance antiproliferative activity .
  • Selectivity Profiling : Compounds similar to tert-butyl 4-(5-bromopyridin-3-yl)piperazine were tested for selectivity against other dehydrogenases, showing promising selectivity towards PHGDH over other targets, which is critical for minimizing side effects in therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the presence of the brominated pyridine and the piperazine ring are essential for maintaining biological activity. Variations in these groups can significantly alter potency and selectivity.

Key Findings:

  • Bromination : The presence of bromine on the pyridine ring enhances binding affinity to target enzymes.
  • Piperazine Modifications : Alterations to the piperazine nitrogen or carbon substituents can lead to substantial changes in biological activity and pharmacokinetic properties .

特性

IUPAC Name

tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-6-4-17(5-7-18)12-8-11(15)9-16-10-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGUMXARVWXJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470092
Record name Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412348-60-8
Record name Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-iodopyridine (13.0 g, 45.8 mmol), tert-butyl piperazine-1-carboxylate (8.53 g, 45.8 mmol), copper(I) iodide (0.871 g, 4.57 mmol), K3PO4 (19.46 g, 91.68 mmol), 1,2-ethanediol (5.1 mL, 91 mmol) in isopropyl alcohol (80 mL) in a sealed tube was heated at 80° C. in an oil bath for 2 days. After cooling to room temperature, the reaction mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was taken up in EtOAc and the solution was washed with saturated NaHCO3, dried (MgSO4) and concentrated. Purification by flash chromatography on silica gel (20% EtOAc/hexanes to 30% EtOAc/hexanes) afforded 5.75 g (37%) of desired product. MS calculated for C14H20BrN3O2: (M+H) 343; found 342.0, 344.0.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
19.46 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.871 g
Type
catalyst
Reaction Step One
Yield
37%

Synthesis routes and methods II

Procedure details

To a suspension of 3,5-dibromopyridine (2 g, 8.44 mmol), 1,1-dimethylethyl 1-piperazinecarboxylate (1.572 g, 8.44 mmol), BINAP (0.210 g, 0.338 mmol) and sodium tert-butoxide (1.136 g, 11.82 mmol) in Toluene (50 mL) at RT, was added Pd2dba3 (0.42 g, 0.459 mmol). The reaction mixture was heated at 100° C. for 3 hours and was cooled to RT, followed by filtration through a short pad of celite (washed with ethyl acetate). The filtrate was concentrated in vacuo to give a residue, which was purified on silica gel, eluting with a gradient of 0-20% ethyl acetate in cyclohexane, to give the title compound (1.8 g). LCMS (A): m/z (M+H)+ 342/344, C14H20BrN3O2 requires 341/343 (acidic).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step One
Quantity
1.136 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
0.42 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 3-bromo-5-iodopyridine (13.0 g, 45.8 mmol), tert-butyl piperazine-1-carboxylate (8.53 g, 45.8 mmol), copper(I) iodide (0.871 g, 4.57 mmol), K3PO4 (19.46 g, 91.68 mmol), 1,2-ethanediol (5.1 mL, 91 mmol) in isopropyl alcohol (80 mL) in a sealed tube was heated at 80° C. in an oil bath for 2 days. After cooling to room temperature, the reaction mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was taken up in EtOAc and the solution was washed with saturated NaHCO3, dried (MgSO4) and concentrated. Purification by flash chromatography on silica gel (20% EtOAc/hexanes to 30% EtOAc/hexanes) afforded 5.75 g (37%) of desired product. MS calculated for C14H20BrN3O2: (M+H) 343; found 342.0, 344.0.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
19.46 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.871 g
Type
catalyst
Reaction Step One
Yield
37%

Synthesis routes and methods IV

Procedure details

A mixture of piperazine-1-carboxylic acid tert-butyl ester (1.86 g, 10 mmol), 3,5-dibromopyridine (2.37 g, 10 mmol), palladium(II) acetate (0.11 g, 0.5 mmol), anphos (0.35 g, 0.6 mmol), and sodium tert-butoxide (1.68 g, 15 mmol) in dioxane (10 mL) was heated at 130° C. in a microwave reactor for 2 hours. The mixture was then diluted with water, and extracted with EtOAc. The organic layer was dried over anhy. Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography (eluent with ethyl acetate:hexane=1:5) to afford the title compound as a white solid (1.84 g, 54%). MS: 342.2 (M+).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(5-bromopyridin-3-yl)piperazine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。